2,5-Dichlorobenzenesulfonyl chloride chemical properties
2,5-Dichlorobenzenesulfonyl chloride chemical properties
An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride: Properties, Reactivity, and Applications in Drug Discovery
Introduction
2,5-Dichlorobenzenesulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. As a bifunctional molecule, its sulfonyl chloride group provides a reactive handle for constructing the sulfonamide linkage, a privileged functional group in a vast array of therapeutic agents. The dichlorinated aromatic ring offers a robust scaffold that can be leveraged to fine-tune the physicochemical properties of drug candidates, including their lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and practical applications of this versatile building block.
Part 1: Core Physicochemical and Structural Properties
2,5-Dichlorobenzenesulfonyl chloride is typically a beige crystalline solid at room temperature, a characteristic dictated by its melting point which is just above ambient temperatures.[1][2][3][4] Its structural and physical data are fundamental to its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 5402-73-3 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₃O₂S | [2][5][6] |
| Molecular Weight | 245.51 g/mol | [2][3][6] |
| Appearance | Beige crystalline powder | [1][4] |
| Melting Point | 36-39 °C | [1][2][3][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][8] |
| Solubility | Soluble in organic solvents; insoluble in water | [4] |
| SMILES String | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | [2][3] |
| InChI Key | BXCOSWRSIISQSL-UHFFFAOYSA-N | [2][3] |
Part 2: Spectroscopic Profile
The structural identity and purity of 2,5-Dichlorobenzenesulfonyl chloride are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's architecture.
¹H Nuclear Magnetic Resonance (NMR) The proton NMR spectrum is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.13 | Doublet | Proton ortho to the SO₂Cl group |
| ~7.63 | Doublet | Proton para to the SO₂Cl group |
| ~7.59 | Doublet of Doublets | Proton meta to the SO₂Cl group |
| (Note: Approximate shifts based on available data; solvent is CDCl₃)[5][9] |
Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the sulfonyl chloride functional group, which exhibits strong, characteristic absorption bands.[10]
-
1410-1370 cm⁻¹ (strong): Asymmetric SO₂ stretching
-
1204-1166 cm⁻¹ (strong): Symmetric SO₂ stretching
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides information about the isotopic composition. The presence of three chlorine atoms results in a distinctive isotopic cluster for the molecular ion peak, predictable from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. A characteristic, albeit sometimes weak, ion peak for the sulfonyl chloride group may be observed at m/z 99 (for SO³⁵Cl) with a corresponding A+2 peak at m/z 101 (for SO³⁷Cl).[10]
Part 3: Synthesis and Manufacturing
The industrial production of 2,5-Dichlorobenzenesulfonyl chloride is typically achieved through the electrophilic substitution of 1,4-dichlorobenzene. This process involves treating the starting material with chlorosulfuric acid.[1]
Other general laboratory methods for synthesizing aryl sulfonyl chlorides include the reaction of sodium benzene sulfonates with reagents like phosphorus pentachloride or phosphorus oxychloride.[11]
Part 4: Core Reactivity and Mechanistic Insights
The utility of 2,5-Dichlorobenzenesulfonyl chloride in drug discovery is dominated by its reaction with primary and secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry.[12][13]
Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the amine's nitrogen atom attacks the sulfur, leading to a transient tetrahedral intermediate. The stable sulfonamide bond is then formed by the expulsion of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[12][13] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[13]
Part 5: Applications in Research and Drug Development
2,5-Dichlorobenzenesulfonyl chloride is a key building block for synthesizing sulfonamide derivatives that exhibit a wide range of biological activities.[1][7][]
-
Antibacterial Agents: The sulfonamide functional group is classic in antibacterial drug design. This reagent allows for the creation of novel sulfonamide derivatives for antimicrobial screening.[7][]
-
Enzyme Inhibitors: It has been used to synthesize benzoxazole benzenesulfonamide analogs, which can be explored as inhibitors for various enzymes.[1][3]
-
Modulation of Physicochemical Properties: The 2,5-dichloro substitution pattern provides a scaffold to systematically alter properties crucial for drug efficacy. The chlorine atoms increase lipophilicity and can block sites of metabolism, potentially improving a compound's pharmacokinetic profile.[12] The presence of halogen atoms can also lead to specific halogen bonding interactions with protein targets, enhancing binding affinity.
Part 6: Experimental Protocol: General Sulfonamide Synthesis
This protocol describes a standard, robust method for synthesizing N-substituted-2,5-dichlorobenzenesulfonamides from a primary or secondary amine.
Materials:
-
2,5-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel and appropriate solvents (e.g., Ethyl Acetate/Hexanes) for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 2,5-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Part 7: Safety, Handling, and Storage
2,5-Dichlorobenzenesulfonyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.
Hazard Summary:
| Hazard Class | Statement | Reference |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [15][16][17] |
| Serious Eye Damage | Category 1: Causes serious eye damage. | [8][17] |
| STOT SE | Category 3: May cause respiratory irritation. | [8][16] |
| Corrosive to Metals | Category 1: May be corrosive to metals. |[15] |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area or a chemical fume hood.[15][17]
-
Wear appropriate personal protective equipment: chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[8][17]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]
-
The compound is moisture-sensitive . Store under an inert gas like Argon to prevent degradation.[15][17]
-
Store locked up in a designated corrosives area, away from incompatible materials.[15][17]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[15][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][17]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[15][16]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[15][17]
Conclusion
2,5-Dichlorobenzenesulfonyl chloride is a high-value reagent for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and the functional importance of the sulfonamides it produces make it an indispensable tool. The dichlorinated phenyl ring provides a strategic element for modulating molecular properties in the pursuit of optimized drug candidates. A thorough understanding of its characteristics and strict adherence to safety protocols are paramount to leveraging its full potential in the laboratory.
References
-
SpectraBase. 2,5-Dichlorobenzenesulfonyl chloride - 1H NMR. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
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